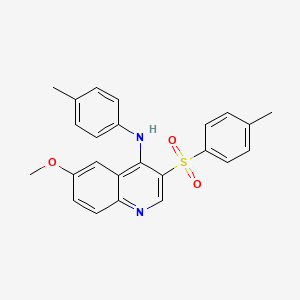

![molecular formula C17H13ClN4O3S2 B6482377 N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 868973-65-3](/img/structure/B6482377.png)

N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(5-{[(3-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known for exhibiting a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, similar compounds have been synthesized in six steps . The process involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Applications De Recherche Scientifique

Antiviral Activity

The synthesis of F1838-0793 involves a six-step process starting from 4-chlorobenzoic acid. Notably, this compound displays anti-tobacco mosaic virus (TMV) activity . Researchers have investigated its potential as an antiviral agent, particularly against TMV, which affects tobacco plants. Further studies could explore its efficacy against other viruses.

Antiepileptic Properties

The 1,3,4-thiadiazole scaffold, to which F1838-0793 belongs, has been associated with diverse biological activities. Among these, anticonvulsant effects have been observed in certain 1,3,4-thiadiazoles . While more research is needed, exploring F1838-0793’s antiepileptic potential could be valuable.

Antiproliferative Effects

Cytotoxic properties of 1,3,4-thiadiazole derivatives have been investigated against various cancer cell lines. F1838-0793 could be evaluated for its antiproliferative ability in cancer models such as HEPG2, HELA, SW1116, and BGC823 . Understanding its impact on cell growth and apoptosis pathways is crucial.

Antifungal Applications

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have demonstrated antifungal properties . Investigating F1838-0793’s efficacy against fungal pathogens could provide insights for agricultural applications, especially in crop protection.

Antibacterial Potential

Certain 1,3,4-thiadiazoles exhibit antibacterial properties . While F1838-0793’s antibacterial activity remains to be explored, it could be a promising candidate for combating bacterial infections.

Herbicidal Activity

Sulfonamide derivatives have been considered for herbicidal applications in agriculture . Assessing F1838-0793’s impact on weed control and its selectivity toward target plants could be an interesting avenue.

Mécanisme D'action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that the 1,3,4-thiadiazole moiety exhibits a wide range of biological activities . For example, certain derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3S2/c1-10-13(6-3-7-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-4-2-5-12(18)8-11/h2-8H,9H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCDKDJMQUUBGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

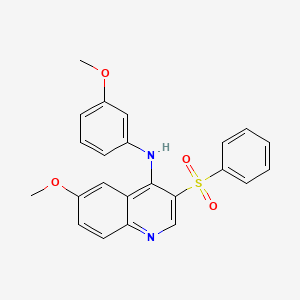

![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)

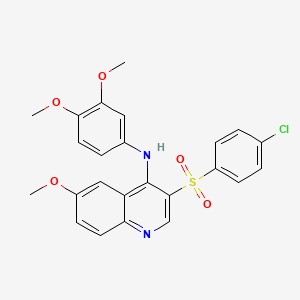

![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)

![3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6482351.png)

![N-[(3-methoxyphenyl)methyl]-4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide](/img/structure/B6482358.png)

![1-(2-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one dihydrochloride](/img/structure/B6482364.png)

![3-(4-methylphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6482376.png)

![2,5-dichloro-N-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6482383.png)

![N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B6482387.png)